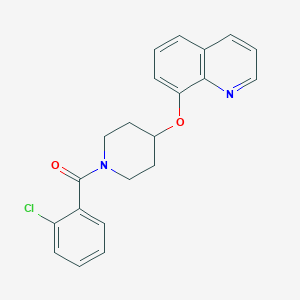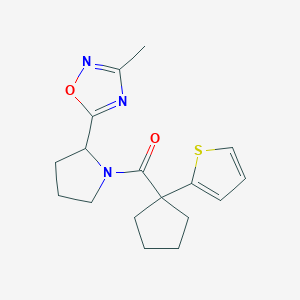
(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Characterization
Heterocyclic compounds, particularly those containing oxadiazole rings, are of significant interest in scientific research due to their diverse biological activities. For example, a study by Rajni Swamy et al. (2013) discusses the isomorphous structures involving thiophenyl methanone and their extensive disorder, highlighting the challenges in automatic isomorphism detection during data mining procedures. This research provides insights into the structural complexities and analytical challenges associated with such compounds (Swamy et al., 2013).
Antimicrobial and Antimycobacterial Activity
Compounds derived from pyridine and oxadiazole have been explored for their antimicrobial properties. For instance, a study on the antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives reveals the potential of these compounds in addressing microbial infections. The research outlines the synthesis process and the bioactivity screening, providing a foundation for further exploration in antimicrobial drug development (R.V.Sidhaye et al., 2011).
Drug-likeness and Pharmacological Properties
The exploration of drug-likeness and in vitro microbial investigation of heterocyclic compounds, such as those involving oxadiazole, is crucial in drug discovery. A study by Pandya et al. (2019) synthesizes a library of compounds and evaluates their ADME prediction properties, antibacterial, antifungal, and antimycobacterial activities. The findings suggest the potential of these compounds as antimycobacterial agents, emphasizing their significance in pharmaceutical research (Pandya et al., 2019).
Molecular Docking and Anticancer Activity
The synthesis and molecular docking studies of novel compounds, such as those containing oxazole and pyrazoline, play a pivotal role in anticancer research. A study by Katariya et al. (2021) presents the synthesis of such compounds and their evaluation against cancer cell lines, offering insights into their potential use as anticancer agents. The research underscores the importance of molecular docking in understanding the interaction between these compounds and biological targets (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this ring have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . .
Pharmacokinetics
Many heterocyclic compounds are well absorbed and distributed in the body due to their ability to form hydrogen bonds with biological molecules .
Propiedades
IUPAC Name |
[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-18-15(22-19-12)13-6-4-10-20(13)16(21)17(8-2-3-9-17)14-7-5-11-23-14/h5,7,11,13H,2-4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCZBYGMMZIOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

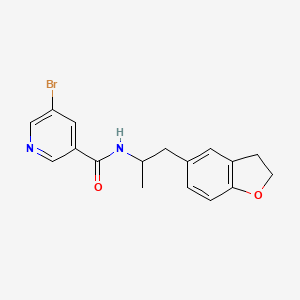
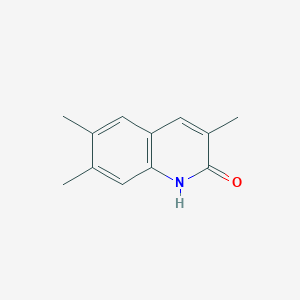
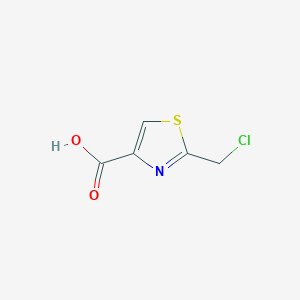

![8-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2535678.png)
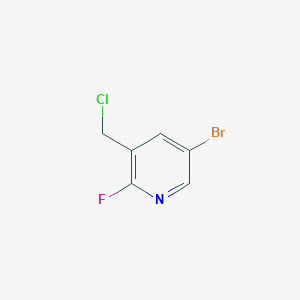
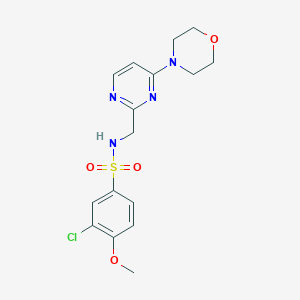
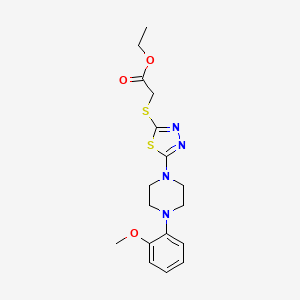
![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)


![1-(Difluoromethylsulfanyl)-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]benzene](/img/structure/B2535692.png)
